1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride
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Overview
Description
1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazino and indazole moiety.
Preparation Methods
The synthesis of 1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of hydrazine derivatives and aldehydes, followed by cyclization to form the indazole ring. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride can be compared with other similar compounds, such as:
1H,2H,3H,4H,6H,7H,8H-[1,3]diazino[1,2-a]pyrimidine: This compound shares a similar heterocyclic structure but differs in its specific functional groups and applications.
The uniqueness of this compound lies in its combined pyrazino and indazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16ClN3 |
---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole;hydrochloride |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-4-9-8(3-1)10-7-11-5-6-13(10)12-9;/h11H,1-7H2;1H |
InChI Key |
FBQLGZKDCLVDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN3CCNCC3=C2C1.Cl |
Origin of Product |
United States |
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